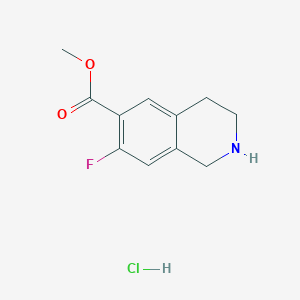
Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride is a chemical compound with the molecular formula C11H12FNO2·HCl. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Reduction of Isoquinoline Derivatives: Starting with a suitable isoquinoline derivative, reduction reactions can be employed to obtain the tetrahydroisoquinoline core.
Fluorination: Introduction of the fluorine atom at the 7-position can be achieved using fluorinating agents such as Selectfluor or DAST (Diethylaminosulfur trifluoride).
Carboxylation: The carboxylate group can be introduced through carboxylation reactions using reagents like carbon monoxide in the presence of a suitable catalyst.
Hydrochloride Formation: The hydrochloride salt is formed by treating the carboxylate with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the isoquinoline ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylate group or other functional groups present in the molecule.
Substitution: Substitution reactions, particularly at the fluorine atom, can be carried out using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO4 (potassium permanganate) and CrO3 (chromium trioxide).
Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride) are often used.
Substitution: Nucleophiles such as Grignard reagents and electrophiles like alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the isoquinoline ring.
Reduction: Reduced forms of the carboxylate group.
Substitution: Substituted derivatives at the fluorine position.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity. Biology: It serves as a tool in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. Industry: It is used in the development of pharmaceuticals and other chemical products.
作用機序
The exact mechanism of action of Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride depends on its specific biological target. Generally, it may interact with enzymes or receptors, leading to modulation of biological pathways. The fluorine atom can enhance the compound's binding affinity and selectivity towards its molecular targets.
類似化合物との比較
Methyl 7-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride: Similar structure but with a methyl group instead of a fluorine atom.
Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride: Lacks the fluorine atom.
Uniqueness: The presence of the fluorine atom at the 7-position makes Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride unique, as fluorine can significantly alter the chemical and biological properties of the compound.
特性
IUPAC Name |
methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2.ClH/c1-15-11(14)9-4-7-2-3-13-6-8(7)5-10(9)12;/h4-5,13H,2-3,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRMLSQABFLPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2CNCCC2=C1)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
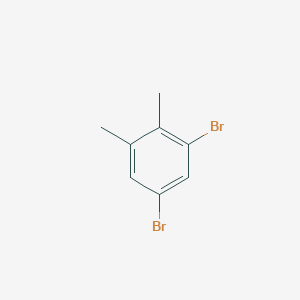
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide hydrochloride](/img/structure/B2902062.png)
![2-methyl-4-[4-(oxolane-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2902065.png)
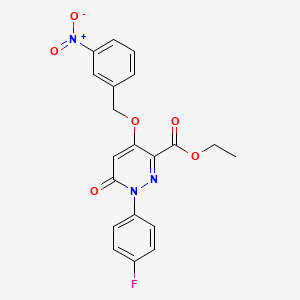
![N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide](/img/structure/B2902067.png)
![N-[(4-ethylphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2902071.png)
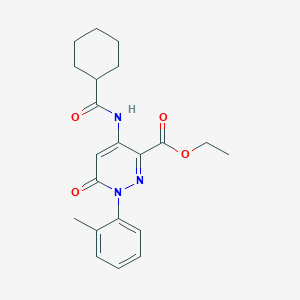
![6-Amino-4-[4-(diethylamino)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2902076.png)
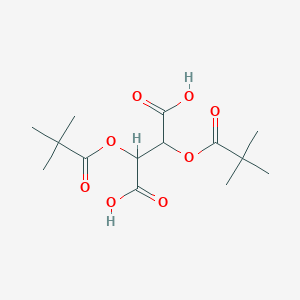
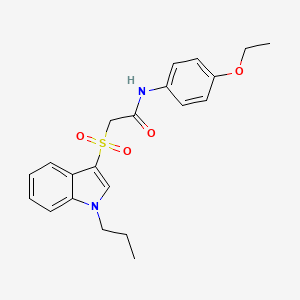
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2902079.png)

![7-(benzo[d][1,3]dioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2902082.png)
![N-(2,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2902083.png)
